2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine
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Overview
Description
2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a morpholine ring substituted with dimethyl and methylsulfonylphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine involves several steps. One common synthetic route includes the reaction of 2,6-dimethylmorpholine with 3-methylsulfonylphenylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating inflammatory diseases and infections. Its ability to selectively inhibit COX-2 enzymes makes it a candidate for developing new nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory prostaglandins, leading to anti-inflammatory effects. Additionally, the compound’s sulfonyl groups contribute to its ability to interact with and modulate various biological pathways .
Comparison with Similar Compounds
2,6-Dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine can be compared with other similar compounds, such as:
Celecoxib: A selective COX-2 inhibitor used as an NSAID. Both compounds share the ability to inhibit COX-2, but this compound may offer different pharmacokinetic properties.
Valdecoxib: Another COX-2 inhibitor with anti-inflammatory properties. The structural differences between these compounds may result in variations in their efficacy and safety profiles.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-8-14(9-11(2)19-10)21(17,18)13-6-4-5-12(7-13)20(3,15)16/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGGLCNDBNQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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